molecular formula C15H14N2O2S B2430578 9-(Pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene CAS No. 2034602-55-4

9-(Pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene

Cat. No.: B2430578
CAS No.: 2034602-55-4
M. Wt: 286.35
InChI Key: KRQBCVXBNJFLIO-UHFFFAOYSA-N
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Description

“9-(Pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene, and a sulfonyl functional group, which is a sulfur atom bonded to two oxygen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Pyridine is a six-membered heterocyclic compound, and the sulfonyl group would add additional complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the pyridine ring could undergo electrophilic substitution reactions, and the sulfonyl group could participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a pyridine ring could make it aromatic and potentially polar .

Scientific Research Applications

Catalysis and Organic Synthesis

A novel organocatalyst based on a sulfone and pyrrolidine moiety derived from a naphthalene compound shows high catalytic activity towards the asymmetric Michael reaction of cyclohexanone and nitroolefins. The process occurs on water without any additives, achieving high yields and enantiomeric excesses (S. Syu, Tzu-Ting Kao, & Wenwei Lin, 2010).

Material Science and Polymer Research

Novel heteroleptic iridium(III) complexes with a pyridine derivative containing a carbazole group have been synthesized for use in polymer light-emitting diodes (PLEDs). These complexes exhibit high thermal stability, amorphous nature, and enhanced electroluminescence performance, indicating their potential for application in PLEDs (Huaijun Tang et al., 2014).

Coordination Chemistry and Magnetic Studies

Subtle variations in the coordination geometry of cobalt(ii)-sulfonamide complexes are correlated with magnetic anisotropy. These findings underline the importance of ligand design in tuning the magnetic properties of coordination compounds, which is crucial for their application in magnetic storage devices and spintronic technologies (Tao Wu et al., 2019).

Electropolymerization and Conducting Polymers

The development of conducting polymers from low oxidation potential monomers based on pyrrole demonstrates significant advancements in the field of conductive materials. These materials show promise for various applications, including flexible electronics and sensors, due to their stability in the conducting form (G. Sotzing et al., 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it would interact with biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety .

Properties

IUPAC Name

11-pyridin-3-ylsulfonyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c18-20(19,11-4-3-9-16-10-11)17-14-7-8-15(17)13-6-2-1-5-12(13)14/h1-6,9-10,14-15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQBCVXBNJFLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CC=CC=C3C1N2S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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